calmodulin (8-13)
Descripción
Calmodulin (CaM) is a ubiquitous calcium (Ca²⁺)-sensing protein that regulates diverse cellular processes, including signal transduction, metabolism, and cytoskeletal dynamics . The fragment "calmodulin (8-13)" likely refers to residues 8–13 within the N-terminal domain of CaM, a region critical for Ca²⁺-dependent target recognition. Calmodulin (8-13) may represent a synthetic or natural peptide that interacts with CaM, though its exact biological role requires further characterization.
Propiedades
Número CAS |
109612-89-7 |
|---|---|
Fórmula molecular |
C15H24O2 |
Sinónimos |
calmodulin (8-13) |
Origen del producto |
United States |
Análisis De Reacciones Químicas
Calcium Binding Kinetics of Calmodulin Lobes
CaM contains two globular lobes (N-terminal and C-terminal), each with two EF-hand motifs for Ca²⁺ coordination. Kinetic studies reveal distinct binding properties:
| Parameter | N-Lobe (EF1/EF2) | C-Lobe (EF3/EF4) |
|---|---|---|
| (Ca²⁺) | 193 µM | 27.8 µM |
| (M⁻¹s⁻¹) | ||
| (s⁻¹) |
The N-lobe binds Ca²⁺ faster () but with lower affinity (), while the C-lobe exhibits slower association and higher Ca²⁺ affinity . Cooperative interactions between lobes enable CaM to rapidly sense Ca²⁺ transients and transition between apo- and Ca²⁺-bound states .
Target-Specific Activation Mechanisms
CaM regulates AC1 and AC8 through distinct binding domains (CaMBDs):
AC1 Regulation
-
Binds CaM's C-terminal lobe (C-lobe) via its C1b domain.
-
Inhibition by CaM mutants lacking C-lobe Ca²⁺-binding capacity (e.g., CaM34) .
AC8 Regulation
-
Utilizes two CaMBDs: an N-terminal site (binds CaM's N-lobe) and a C-terminal IQ-like motif (binds CaM's C-lobe).
-
Partially Ca²⁺-loaded CaM (CaM₂ at N-lobe or C-lobe) can activate AC8 through sequential binding .
Competitive Binding Assays
Pull-down assays and mass spectrometry demonstrate Ca²⁺-dependent CaM binding to AC1/AC8:
| Target | CaM Lobe Involved | Ca²⁺ Requirement | Affinity () |
|---|---|---|---|
| AC1-C1b | C-lobe | 0.3 µM Ca²⁺ | 12.7 µM |
| AC8-Nt | N-lobe | 1 µM Ca²⁺ | 9.2 µM |
| AC8-C2b | C-lobe | 1 µM Ca²⁺ | 4.8 µM |
AC8's dual CaMBDs allow sequential engagement: CaM first binds the N-terminal site via its C-lobe, then transfers to the C-terminal IQ motif . In contrast, AC1 requires simultaneous Ca²⁺ occupancy in both lobes for activation .
Functional Implications of Lobe-Specific Regulation
-
AC1 : Slow, sustained cAMP production due to high Ca²⁺ sensitivity ( = 150 nM) .
-
AC8 : Rapid, oscillatory cAMP responses ( = 560 nM) enabled by partial CaM interactions .
-
Kinetic Differences : AC8's N-terminal CaMBD acts as a "parking site" for apo-CaM, priming it for rapid activation during Ca²⁺ influx .
Interaction With Synthetic Peptides
The M13 peptide (derived from myosin light chain kinase) competes with AC1/AC8 for CaM binding:
| Enzyme | (M13) | (M13 + 1 µM CaM) |
|---|---|---|
| AC1 | 44 nM | 1.56 µM |
| AC8 | 48 nM | 1.53 µM |
Both enzymes exhibit similar CaM-binding affinities, but exogenous CaM rescues activity by saturating binding sites .
Comparación Con Compuestos Similares
Structural and Functional Comparisons with Similar Compounds
Structural Dynamics and Conformational Changes
Calmodulin adopts distinct conformations depending on its binding partners. For example:
- Free CaM : The hinge region (Met 72–Glu 83) contains a structured loop (residues 78–81) .
- CaM:M13 Complex : Binding to the M13 peptide extends the hinge region into a flexible loop (Arg 74–Glu 82) .
- CaM:SEF2-1mp Complex : The hinge region remains compact (residues 77–80), similar to free CaM .
These structural shifts highlight how peptide-binding specificity alters CaM’s topology. While direct data on calmodulin (8-13) is lacking, analogous peptides like M13 likely induce similar domain rearrangements, affecting downstream signaling.
Table 1: Structural Comparison of CaM Complexes
| Complex | Hinge Region (Residues) | Secondary Structure Change | Reference |
|---|---|---|---|
| Free CaM | 78–81 | Structured loop | |
| CaM:M13 | 74–82 | Extended flexible loop | |
| CaM:SEF2-1mp | 77–80 | Compact loop |
Binding Affinities and Stoichiometry
Calmodulin interacts with target peptides in a Ca²⁺-dependent manner, often with nanomolar affinity:
- IQ Peptides : Bind CaM with 1:1 stoichiometry (Kd ≈ 1–10 nM) .
- Amphiphilic Peptides : Form exceptionally tight complexes (Kd < 10⁻⁸ M) .
- Bisindolylmaleimides : Synthetic inhibitors with ΔG values correlating (r² = 0.703) between experimental and theoretical models .
Calmodulin (8-13) may exhibit similar high-affinity binding, though its exact Kd remains uncharacterized. Notably, labeling strategies (e.g., A13C tags) reveal that CaM’s aromatic side-chain dynamics vary between Ca²⁺-bound and apo states, which could influence peptide interactions .
Table 2: Binding Parameters of CaM-Targeting Compounds
| Compound | Binding Stoichiometry | Kd (nM) | ΔG (kcal/mol) | Reference |
|---|---|---|---|---|
| IQ Peptides | 1:1 | 1–10 | N/A | |
| Amphiphilic Peptides | 1:1 | < 0.1 | N/A | |
| Bisindolylmaleimide X | N/A | N/A | -9.2 |
Functional Antagonism and Inhibition
Calmodulin antagonists exhibit diverse mechanisms:
- Phenothiazines (e.g., trifluoperazine): Broad-spectrum inhibitors but with off-target effects at therapeutic doses .
- Benzoxazine Derivatives: Show CaM antagonism comparable to phenothiazines, with potent antihypertensive effects .
- W-7 : A CaM antagonist that inhibits intracellular pathogen replication by disrupting Ca²⁺-CaM signaling .
In contrast, Bisindolylmaleimides demonstrate higher specificity, with computational models predicting stable binding to CaM’s hydrophobic pockets . Calmodulin (8-13), if functioning as an inhibitory peptide, may share mechanistic similarities with M13 or synthetic antagonists but requires empirical validation.
Key Differences and Controversies
Q & A
Q. What steps ensure reproducibility when documenting calmodulin (8-13) experiments in publications?
- Methodological Answer : Provide detailed supplemental methods, including raw data files (e.g., .pdb for structures, .csv for kinetics) and step-by-step protocols. Use standardized nomenclature for mutations (e.g., E31A) and specify protein sources (e.g., recombinant vs. tissue-derived). Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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